molecular formula C6H10O3 B12433709 Ethyl 4-hydroxybutenoate

Ethyl 4-hydroxybutenoate

Cat. No.: B12433709
M. Wt: 130.14 g/mol
InChI Key: MKGMMNMIMLTXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-4-hydroxybut-2-enoate: is an organic compound belonging to the ester family. It is characterized by the presence of an ethyl group attached to a hydroxybutenoate moiety. This compound is known for its applications in various chemical reactions and its utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (2E)-4-hydroxybut-2-enoate can be synthesized through the esterification of 4-hydroxybut-2-enoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, the production of ethyl (2E)-4-hydroxybut-2-enoate involves the continuous esterification process. This method employs a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high yields and efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2E)-4-hydroxybut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 4-oxobut-2-enoate.

    Reduction: The double bond in the butenoate moiety can be reduced to form ethyl 4-hydroxybutanoate.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

    Oxidation: Ethyl 4-oxobut-2-enoate.

    Reduction: Ethyl 4-hydroxybutanoate.

    Substitution: Ethyl 4-halo-but-2-enoate.

Scientific Research Applications

Ethyl (2E)-4-hydroxybut-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: Ethyl (2E)-4-hydroxybut-2-enoate is employed in the production of polymers, resins, and coatings due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of ethyl (2E)-4-hydroxybut-2-enoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins involved in metabolic processes, influencing their activity and function.

    Pathways Involved: It participates in various biochemical pathways, including ester hydrolysis and oxidation-reduction reactions, leading to the formation of different metabolites.

Comparison with Similar Compounds

Ethyl (2E)-4-hydroxybut-2-enoate can be compared with other similar compounds, such as:

    Ethyl 4-hydroxybutanoate: This compound lacks the double bond present in ethyl (2E)-4-hydroxybut-2-enoate, resulting in different reactivity and applications.

    Ethyl 4-oxobut-2-enoate: This compound has a carbonyl group instead of a hydroxy group, leading to distinct chemical properties and uses.

Uniqueness: Ethyl (2E)-4-hydroxybut-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

ethyl 4-hydroxybut-2-enoate

InChI

InChI=1S/C6H10O3/c1-2-9-6(8)4-3-5-7/h3-4,7H,2,5H2,1H3

InChI Key

MKGMMNMIMLTXHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCO

Origin of Product

United States

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